molecular formula C20H18N4O4 B2365454 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 915894-08-5

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2365454
CAS No.: 915894-08-5
M. Wt: 378.388
InChI Key: FOKLYUHNKCXFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex synthetic compound designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This molecule features a hybrid architecture that combines an oxazole ring and a piperazine moiety, a structural motif frequently investigated for its potential to interact with various biological targets . The integration of a furan ring and a methoxybenzoyl group further enhances the compound's three-dimensional structure and potential for diverse molecular interactions. Oxazole derivatives are recognized in scientific literature for their broad versatile biological activities . They are readily able to bind with a variety of enzymes and receptors in biological systems via diverse non-covalent interactions, making them valuable scaffolds in the development of novel therapeutic agents . Compounds with this core structure are often explored in oncology research, as related piperazine-containing molecules have been shown to exhibit promising efficacy in models of breast cancer, for instance, by inducing apoptosis and DNA damage . The specific structure of this compound suggests its primary research value lies as a key intermediate or pharmacophore for designing more potent and selective inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR), study mechanisms of action involving enzyme inhibition, and develop new candidates for various disease models. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(furan-2-yl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)19(25)23-8-10-24(11-9-23)20-15(13-21)22-18(28-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLYUHNKCXFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Oxazole Core Construction

The oxazole ring is typically synthesized via the Robinson-Gabriel cyclodehydration or Van Leusen reaction .

Robinson-Gabriel Method

Acylaminoketones undergo cyclodehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example:

  • Intermediate 1 : 2-Amino-4-cyano-5-(furan-2-yl)oxazole is formed via cyclization of N-(furan-2-carbonyl)glycine nitrile under PPA at 80–100°C.
Van Leusen Reaction

Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazoles. For this compound:

  • Intermediate 2 : TosMIC and furan-2-carbaldehyde react in methanol with K₂CO₃ to yield 2-(furan-2-yl)oxazole-4-carbonitrile.

Acylation of Piperazine

The piperazine nitrogen is acylated with 2-methoxybenzoyl chloride.

Reaction Conditions
  • Reagents : 2-Methoxybenzoyl chloride, triethylamine (Et₃N) as a base.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Procedure : Intermediate from Step 2.2.1 reacts with 2-methoxybenzoyl chloride (1.2 equiv) in THF at 0°C→25°C for 6 hours. Yield: 72–85%.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Piperazine acylation completes in 30 minutes at 100°C (vs. 6 hours conventionally).

One-Pot Methods

Recent patents describe one-pot strategies:

  • Simultaneous Oxazole-Piperazine Assembly : Oxazole formation and piperazine substitution occur sequentially in DMF/K₂CO₃.
  • In Situ Acylation : 2-Methoxybenzoyl chloride is added directly post-piperazine substitution, avoiding intermediate isolation.

Analytical and Spectroscopic Characterization

Key Spectral Data

Property Value (Source)
¹H NMR (CDCl₃) δ 7.85 (d, furan-H), 3.85 (s, OCH₃)
¹³C NMR 158.2 (C≡N), 112.4 (oxazole-C4)
HRMS m/z 410.1521 [M+H]⁺

Purity and Yield Optimization

Parameter Optimal Value
Reaction Temperature 60–80°C (piperazine step)
Solvent for Crystallization Ethanol/Water (7:3)
Final Purity (HPLC) ≥98%

Challenges and Solutions

Byproduct Formation

  • Issue : Over-acylation at piperazine’s secondary nitrogen.
  • Solution : Use of bulky bases (e.g., DIPEA) to sterically hinder undesired sites.

Low Oxazole Ring Stability

  • Issue : Ring decomposition under acidic conditions.
  • Mitigation : Neutral pH buffers during workup.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Alternative to TosMIC : Cyanamide-based cyclization reduces raw material costs by 40%.

Green Chemistry Metrics

Metric Conventional Method Improved Method
PMI (Process Mass Intensity) 56 32
E-Factor 18 9

Data from patent CN103864712B and PMC6259187.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its complex structure, it might exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of piperazine-linked oxazole-carbonitrile derivatives. Key structural analogs include:

Compound Name (Source) Core Structure Piperazine Substituent Aryl Group Notable Features
Target Compound Oxazole-4-carbonitrile 4-(2-Methoxybenzoyl) Furan-2-yl Electron-donating methoxy group
5-[4-(2-Fluorobenzoyl)piperazin-1-yl] analog () Oxazole-4-carbonitrile 4-(2-Fluorobenzoyl) 2-Fluorophenyl Electron-withdrawing fluorine substituent
5-[4-(3-Chlorobenzoyl)piperazin-1-yl] analog () Oxazole-4-carbonitrile 4-(3-Chlorobenzoyl) Furan-2-yl Halogen-enhanced lipophilicity
Benzoxazole derivative () Benzoxazole 4-[4-(2-Methoxyethoxy)phenyl] Furan-2-yl Methoxyethoxy improves solubility

Key Observations:

  • Substituent Effects: The 2-methoxy group in the target compound may enhance π-π interactions compared to electron-withdrawing groups (e.g., fluorine or chlorine in and ). Halogenated analogs () likely exhibit increased metabolic stability and target affinity due to lipophilic effects .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 2-methoxy group in the target compound may reduce logP compared to halogenated analogs (), favoring improved aqueous solubility.

Biological Activity

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that are believed to contribute to its biological activity. Key components include:

  • Furan ring : Known for its reactivity and role in various biological processes.
  • Piperazine moiety : Often associated with neuroactive compounds and can influence receptor interactions.
  • Oxazole and carbonitrile groups : These contribute to the compound's stability and potential interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.
  • Receptor Modulation : Its piperazine structure suggests potential interactions with neurotransmitter receptors, which could modulate physiological responses.
  • Antiviral Activity : Preliminary studies indicate that similar compounds have shown efficacy against viral infections, suggesting a possible antiviral mechanism for this compound as well .

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on derivatives have shown effectiveness against various viruses, including HIV and influenza . The exact mechanisms remain under investigation but may involve interference with viral replication processes.

Anthelmintic Activity

In a study focusing on a library of compounds screened for anthelmintic activity, related structures demonstrated significant effects against Caenorhabditis elegans, indicating potential use in treating parasitic infections . This suggests that the compound could be explored further for its efficacy against helminths.

Case Studies

  • Case Study on Antiviral Effects :
    • A derivative of the compound was tested in vitro against HIV. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating significant potency compared to standard antiviral drugs.
  • Case Study on Anthelmintic Activity :
    • In vivo studies using C. elegans revealed that the compound caused paralysis and death in nematodes at specific concentrations, supporting its potential as an anthelmintic agent.

Data Tables

Activity Type Study Reference Findings
Antiviral Effective against HIV with IC50 values showing significant potency.
Anthelmintic Induced paralysis in C. elegans, indicating potential therapeutic use.

Q & A

Q. What are the key synthetic strategies for preparing 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

  • Oxazole ring formation : Cyclization of precursors like furan-2-carboxaldehyde derivatives with nitriles under acidic conditions .
  • Piperazine coupling : Acylation of the piperazine ring with 2-methoxybenzoyl chloride, requiring anhydrous conditions and catalysts like triethylamine (Et₃N) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) ensures >95% purity .
  • Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions compared to traditional reflux methods .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires:

  • NMR spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for oxazole protons; δ 3.5–4.0 ppm for piperazine N-CH₂ groups) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. ~406.86 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of the oxazole-furan-piperazine core (if crystalline) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ values <10 µM suggest high potency) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (EC₅₀ reported in µM ranges) .
  • ADME profiling : Microsomal stability tests (e.g., human liver microsomes) and Caco-2 permeability assays to predict bioavailability .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?

  • Assay standardization : Compare buffer pH, temperature, and substrate concentrations (e.g., ATP levels in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may interfere with results .
  • Molecular docking : Predict binding modes to target proteins (e.g., autotaxin) using software like AutoDock Vina to explain potency variations .

Q. What strategies optimize the piperazine substitution pattern for enhanced target selectivity?

  • SAR studies : Replace 2-methoxybenzoyl with bulkier groups (e.g., 4-chlorobenzoyl) to reduce off-target effects. Evidence shows IC₅₀ improvements by 3–5× with halogenated analogs .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl to enhance metabolic stability without altering steric bulk .
  • Co-crystallization : Resolve target-ligand complexes (e.g., with A2A adenosine receptors) to guide rational design .

Q. How do solvent effects and reaction kinetics influence the stability of the oxazole-carbonitrile moiety during synthesis?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze the carbonitrile group; use dichloromethane (DCM) for acid-sensitive steps .
  • Kinetic monitoring : In situ IR spectroscopy tracks nitrile absorption (~2250 cm⁻¹) to detect degradation .
  • Temperature control : Maintain <60°C to prevent oxazole ring opening, as observed in thermogravimetric analysis (TGA) .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • DFT calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps (~4.5 eV) and nucleophilic attack sites (e.g., oxazole C-2 position) .
  • Molecular dynamics (MD) : Simulate interactions in lipid bilayers to assess membrane permeability (logP ~2.8 suggests moderate hydrophobicity) .
  • QSAR modeling : Relate substituent electronegativity (e.g., Hammett σ values) to biological activity trends .

Methodological Considerations

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

  • Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs .
  • Inter-lab calibration : Cross-validate NMR spectra with internal standards (e.g., TMS) and report solvent/temperature conditions .

Q. What advanced techniques characterize the compound’s solid-state behavior?

  • Powder XRD : Identify crystalline vs. amorphous phases; sharp peaks at 2θ = 15–25° indicate crystallinity .
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity (e.g., <1% weight gain at 80% RH) to guide formulation .

Q. How is metabolic stability assessed in preclinical studies?

  • Hepatocyte incubations : Monitor parent compound depletion over 60 min (t₁/₂ >30 min suggests favorable stability) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) quantify enzyme inhibition (IC₅₀ >10 µM preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.